2,4,2',4'-Tetranitrobiphenyl

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2,4,2',4'-Tetranitrobiphenyl and its derivatives involves multiple steps, including nitration and coupling reactions. For instance, Zhu Ya-ping (2009) discusses the preparation of 2,2',6,6'-Tetranitro-4,4'-di(trifluoromethyl)-biphenyl from p-chloro trifluoromethylbenzene through nitration and Ullmann coupling reaction, achieving an overall yield of 68% (Zhu Ya-ping, 2009). This process highlights the chemical flexibility and the complex synthesis pathway that can be tailored to produce specific nitrobiphenyl compounds.

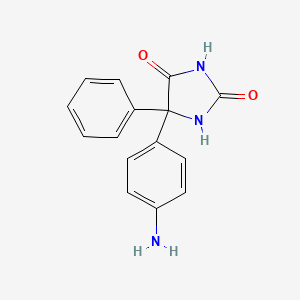

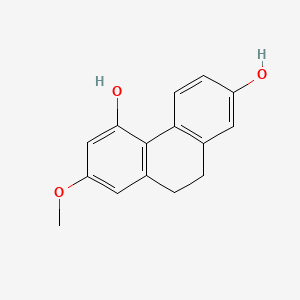

Molecular Structure Analysis

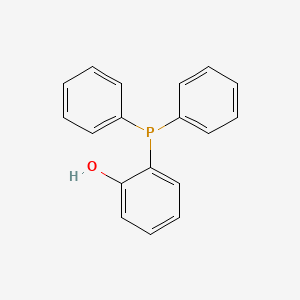

The molecular structure of nitrobiphenyl compounds, including this compound, is characterized by the presence of nitro groups attached to a biphenyl framework. These structures have been studied using X-ray crystallography to determine their spatial configuration and understand how substitutions affect their physical and chemical properties. For example, compounds like 2,2',6,6'-Tetranitro-4,4'-biphenyldicarboxylic acid have been analyzed to reveal a three-dimensional infinite network structure through hydrogen bonding, indicating the structural complexity of these molecules (Wu, Rui-feng, & Shi, He-ping, 2011).

Chemical Reactions and Properties

Chemical reactions involving this compound are influenced by the presence of nitro groups, which can participate in various reactions including oxidative imination and reduction processes. For instance, Gallardo et al. (2001) explored the electrochemical reduction of this compound, demonstrating the formation of dianionic species with unique properties (Gallardo, Guirado, Marquet, & Moreno, 2001). Such studies highlight the reactivity and potential applications of nitrobiphenyls in various chemical contexts.

Physical Properties Analysis

The physical properties of this compound derivatives, such as thermal stability, crystal structure, and solubility, are crucial for their application in material science and other fields. Research by Wu et al. (2011) on the crystal structure of tetranitro biphenyldicarboxylic acid derivatives provides insights into the stability and potential utility of these compounds in high-temperature applications (Wu, Rui-feng, & Shi, He-ping, 2011).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, potential as an energetic material, and interactions with other chemical species, are areas of active research. Studies have focused on understanding how the introduction of nitro and other substituent groups affects the reactivity and stability of these compounds. The research conducted by Gallardo et al. (2001) on the electrochemical behavior of this compound is an example of efforts to delineate the chemical properties of nitrobiphenyl compounds (Gallardo, Guirado, Marquet, & Moreno, 2001).

Wissenschaftliche Forschungsanwendungen

Cyclizierungsstudien

Die Verbindung 2,4,2',4'-Tetranitrobiphenyl wurde in Cyclizierungsstudien verwendet. Insbesondere wurde sie in Cyclizierungsreaktionen in Hexamethylphosphorsäuretriamid verwendet . Diese Forschung trägt zum Verständnis des Verhaltens dieser Verbindung unter bestimmten Bedingungen bei und kann bei der Entwicklung neuer Synthesemethoden helfen .

Elektrochemische Reduktion

Eine weitere interessante Anwendung von this compound ist im Bereich der Elektrochemie. Sie wurde hinsichtlich ihres Verhaltens bei der elektrochemischen Reduktion untersucht . Die Forschung ergab Hinweise auf einen Übergang zwischen Singulett- und Triplettzuständen bei der elektrochemischen Reduktion dieser Verbindung . Diese Art von Forschung kann zum Verständnis der grundlegenden Eigenschaften der Verbindung beitragen und Auswirkungen auf Bereiche wie Energiespeicherung und -umwandlung haben .

Strukturaufklärung

Die Verbindung wurde auch in Studien zur Strukturaufklärung verwendet . Diese Studien helfen beim Verständnis der molekularen Struktur und Eigenschaften der Verbindung, was für ihre Anwendungen in verschiedenen Bereichen entscheidend sein kann .

Übergangszustände

Es wurden Untersuchungen durchgeführt, um die Übergangszustände bei der elektrochemischen Reduktion von this compound zu verstehen . Das Verständnis dieser Übergangszustände kann wertvolle Erkenntnisse über die Reaktionsmechanismen der Verbindung liefern .

Anionenstudien

Die Verbindung wurde in Studien im Zusammenhang mit Anionen verwendet . Diese Studien können zum Verständnis des Verhaltens der Verbindung in verschiedenen geladenen Zuständen beitragen .

Dichtefunktionaltheorie (DFT)-Berechnungen

DFT-Berechnungen wurden an this compound durchgeführt, um seine elektronische Struktur zu verstehen . Diese Berechnungen können Einblicke in die Reaktivität, Stabilität und andere Eigenschaften der Verbindung liefern .

Wirkmechanismus

Target of Action

The primary targets of 2,4,2’,4’-Tetranitrobiphenyl are currently unknown

Mode of Action

It is known that the compound has a molecular formula of c12h6n4o8 and a molecular weight of 334198 .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,4,2’,4’-Tetranitrobiphenyl are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Eigenschaften

IUPAC Name |

1-(2,4-dinitrophenyl)-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4O8/c17-13(18)7-1-3-9(11(5-7)15(21)22)10-4-2-8(14(19)20)6-12(10)16(23)24/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJCKALRMXKDIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171228 | |

| Record name | 2,4,2',4'-Tetranitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1820-59-3 | |

| Record name | 2,2′,4,4′-Tetranitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,2',4'-Tetranitrobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,4'-Tetranitrobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,2',4'-Tetranitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,2',4'-Tetranitrobiphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKZ9L549D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2,4,2',4'-Tetranitrobiphenyl exert its mutagenic effect?

A1: Research suggests that this compound itself might not be directly mutagenic. Instead, it undergoes metabolic activation within the body. Specifically, the paper highlights its conversion by the S9 fraction (containing liver enzymes) into a directly mutagenic amino-nitrobiphenyl metabolite. This metabolite is then capable of inducing mutations in the DNA of bacteria, specifically demonstrated in Salmonella typhimurium TA98. [] This finding underscores the importance of metabolic activation in understanding the toxicological profile of this compound.

Q2: What is the significance of synthesizing 14C-labelled this compound?

A2: Synthesizing 14C-labelled this compound, as described in the research [], provides a valuable tool for tracking the compound's fate within biological systems. The radioactive carbon-14 acts as a tracer, allowing researchers to follow the absorption, distribution, metabolism, and excretion of the compound. This information is crucial for understanding its toxicological profile, including potential exposure risks and environmental impact.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[S-(R*,R*)]-1-(Aminoiminomethyl)-N-[[1-[N-[(2-naphthalenylsulfonyl)-L-seryl]-3-pyrrolidinyl]methyl]-3-piperidenecarboxamide](/img/structure/B1213599.png)

![5',7'-Dimethylspiro[cyclohexane-1,3'-pyrimido[5,4-c][1,2,5]oxadiazine]-6',8'-dione](/img/structure/B1213605.png)

![Hexahomotrioxacalix[3]arene](/img/structure/B1213611.png)